molecular formula C9H10BrN3 B13503289 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine

2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine

Cat. No.: B13503289
M. Wt: 240.10 g/mol
InChI Key: HAICBBFJUJMJOI-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzodiazole ring and an ethanamine group attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 1H-1,3-benzodiazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

    Amination: The brominated intermediate is then reacted with ethylenediamine under appropriate conditions to form the final product, 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.

    Coupling Reactions: The ethanamine group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
  • 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
  • 6-Bromo-N-methyl-1H-1,3-benzodiazol-2-amine

Uniqueness

2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine is unique due to the specific position of the bromine atom and the ethanamine group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-(6-bromo-1H-benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C9H10BrN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

HAICBBFJUJMJOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CCN

Origin of Product

United States

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